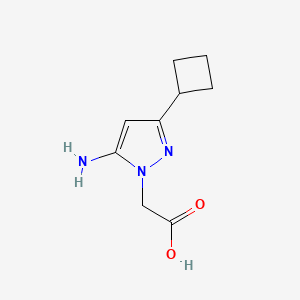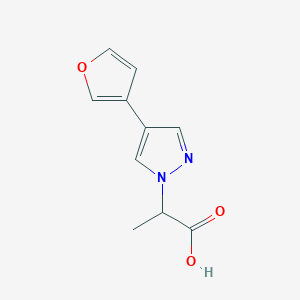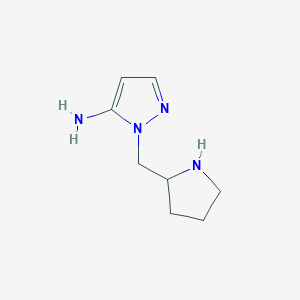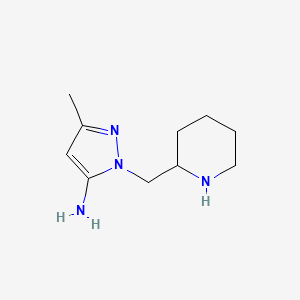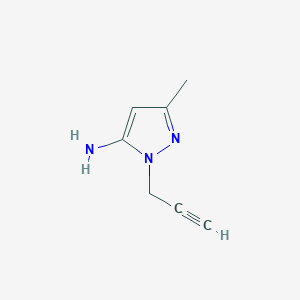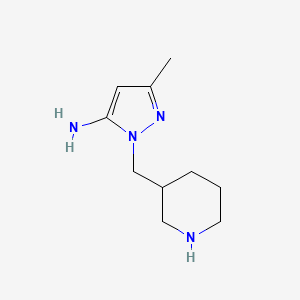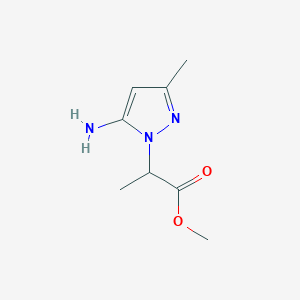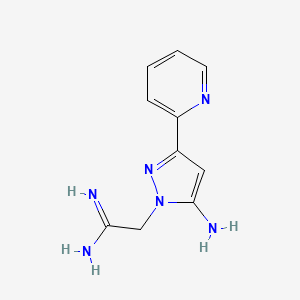
Ácido 2-(5-amino-3-(tiofen-3-il)-1H-pirazol-1-il)acético
Descripción general
Descripción
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid (abbreviated as ATPA) is a compound of thiophene and pyrazole, two heterocyclic aromatic compounds. ATPA was first synthesized in the laboratory in 2011 and is used in a variety of applications in scientific research, such as enzyme inhibition, drug delivery, and antimicrobial activity. ATPA has been found to have several biochemical and physiological effects, as well as advantages and limitations when used in laboratory experiments.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Los derivados del tiofeno son conocidos por desempeñar un papel significativo en la síntesis de agentes anticancerígenos. La presencia del grupo tiofeno en la estructura del compuesto podría contribuir potencialmente a la actividad anticancerígena a través de varios mecanismos .
Agentes Antiateroscleróticos
De manera similar, los compuestos de tiofeno se han utilizado en la síntesis de agentes antiateroscleróticos. La estructura del compuesto puede permitirle funcionar en la prevención o reducción de la progresión de la aterosclerosis .
Agentes Complejantes Metálicos
Los derivados del tiofeno pueden actuar como agentes complejantes metálicos. Esta aplicación es crucial en varios campos, incluida la catálisis y la remediación ambiental .
Desarrollo de Insecticidas
Las características estructurales del tiofeno pueden ser beneficiosas en el desarrollo de nuevos insecticidas con perfiles mejorados de eficacia y seguridad .
Antiespasmódico y Antiinflamatorio
Los derivados del pirazol se han asociado con propiedades antiespasmódicas y antiinflamatorias. Estas actividades son esenciales para el tratamiento de afecciones como espasmos y enfermedades inflamatorias crónicas .
Antibacteriano y Analgésico
Estos compuestos también exhiben efectos antibacterianos y analgésicos, lo que los convierte en valiosos en el tratamiento de infecciones y el manejo del dolor .
Antihiperglucémico e Hipoglucémico
El núcleo de pirazol se asocia con actividades antihiperglucémicas e hipoglucémicas, que son críticas en el manejo de la diabetes y los trastornos metabólicos relacionados .
Tratamiento de Trastornos Neurológicos
Debido a sus diversas actividades biológicas, los derivados del pirazol se pueden utilizar para tratar una variedad de enfermedades neurológicas, ofreciendo un potencial para nuevas estrategias terapéuticas .
Cada área de aplicación mencionada anteriormente representa un campo único donde “Ácido 2-(5-amino-3-(tiofen-3-il)-1H-pirazol-1-il)acético” podría contribuir potencialmente en función de sus componentes estructurales: grupos tiofeno y pirazol, y sus actividades biológicas conocidas.
Para obtener información más detallada sobre cada aplicación, se requeriría una investigación especializada adicional.
BMC Chemistry - Therapeutic importance of synthetic thiophene Springer - Pyrazole: An Important Core in Many Marketed and Clinical Drugs IJRPR - Pyrazole Derivatives: A Comprehensive Review on Synthesis Strategies
Mecanismo De Acción
- Thiophene derivatives, like the one , have been studied for their diverse biological activities. They are of interest to medicinal chemists due to their potential as biologically active compounds . Further research is needed to pinpoint the precise target.
- However, we can speculate based on similar thiophene derivatives:
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it can bind to proteins like albumin, affecting their transport and distribution within the body . The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.
Cellular Effects
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can influence gene expression by acting on transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.
Propiedades
IUPAC Name |
2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIUMRPSVZZLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C(=C2)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



